Cas no 946274-42-6 (3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine)

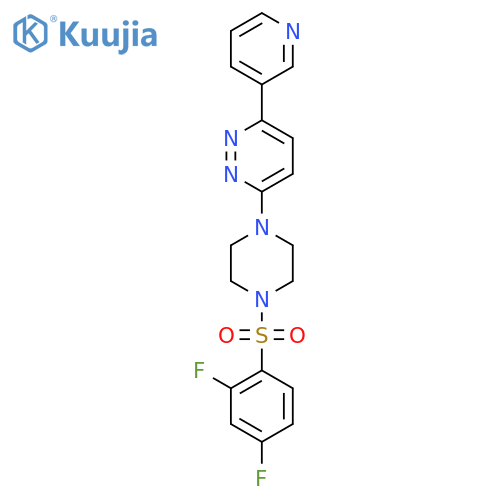

946274-42-6 structure

商品名:3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine

3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

- 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

- SR-01000920304-1

- 946274-42-6

- F5041-0135

- AKOS024493259

- SR-01000920304

- 3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine

-

- インチ: 1S/C19H17F2N5O2S/c20-15-3-5-18(16(21)12-15)29(27,28)26-10-8-25(9-11-26)19-6-4-17(23-24-19)14-2-1-7-22-13-14/h1-7,12-13H,8-11H2

- InChIKey: CBWRFRXAXMFJOY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1F)F)(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 417.10710230g/mol

- どういたいしつりょう: 417.10710230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 641

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 87.7Ų

3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5041-0135-4mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-50mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-15mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-2μmol |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-1mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-10mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-20mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-10μmol |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-30mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5041-0135-3mg |

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |

946274-42-6 | 3mg |

$63.0 | 2023-09-10 |

3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

946274-42-6 (3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬